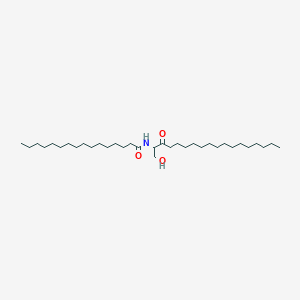
N-(1-Hydroxy-3-oxooctadecan-2-YL)hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Hydroxy-3-oxooctadecan-2-yl)hexadecanamide is a chemical compound with the molecular formula C34H67NO3 It is known for its unique structure, which includes a hydroxy group, a keto group, and a long-chain amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-3-oxooctadecan-2-yl)hexadecanamide typically involves the reaction of hexadecanoic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amide bond. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. Industrial production methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-3-oxooctadecan-2-yl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can produce a diol.
Scientific Research Applications
N-(1-Hydroxy-3-oxooctadecan-2-yl)hexadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell signaling pathways and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and as a bioactive compound.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-3-oxooctadecan-2-yl)hexadecanamide involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the long-chain amide can interact with lipid membranes, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dihydroxy-2-octadecanyl)hexadecanamide
- N-[(2S)-1-Hydroxy-3-oxo-2-octadecanyl]hexadecanamide
Uniqueness
N-(1-Hydroxy-3-oxooctadecan-2-yl)hexadecanamide is unique due to its specific combination of functional groups and long-chain structure. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
63524-01-6 |
|---|---|
Molecular Formula |
C34H67NO3 |
Molecular Weight |
537.9 g/mol |
IUPAC Name |
N-(1-hydroxy-3-oxooctadecan-2-yl)hexadecanamide |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36H,3-31H2,1-2H3,(H,35,38) |
InChI Key |
KOBCXJLOSVLMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)NC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


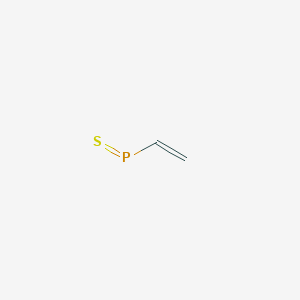
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
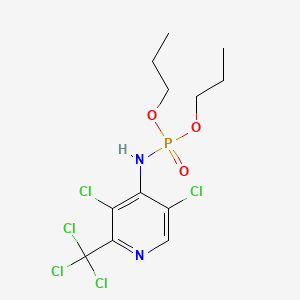

![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
![{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid](/img/structure/B14515025.png)
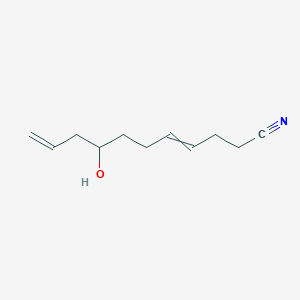
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
![4-[2-(4-Octylphenyl)ethenyl]benzonitrile](/img/structure/B14515049.png)

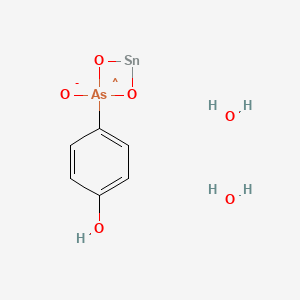
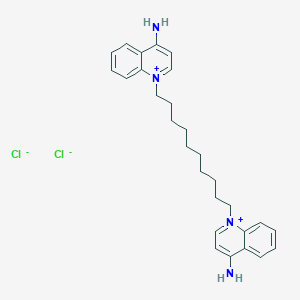

![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
